5-bromo-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O3/c1-17-10-4-5-19-7-8(10)9(16-17)6-15-13(18)11-2-3-12(14)20-11/h2-3H,4-7H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCAOMCORXRXSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)furan-2-carboxamide is a compound that has attracted attention due to its potential biological activities. This article reviews its pharmacological properties, focusing on anti-inflammatory effects and other notable biological activities.
- Molecular Formula : C₁₃H₁₄BrN₃O₃
- Molecular Weight : 340.17 g/mol
- CAS Number : 1797860-97-9
Anti-inflammatory Activity
Research indicates that compounds with pyrazole and furan structures often exhibit significant anti-inflammatory properties. The specific compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.
- COX Inhibition : A study demonstrated that derivatives of pyrazole exhibited selective inhibition of COX-2 over COX-1, suggesting a potentially lower risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and celecoxib .
- Edema Models : In carrageenan-induced edema models, similar pyrazole derivatives showed significant reductions in paw swelling, indicating effective anti-inflammatory action. For example, compounds with high selectivity indices for COX-2 were noted to have minimal ulcerogenic effects .
Additional Pharmacological Effects
Beyond anti-inflammatory properties, the compound may possess other biological activities:
- Antioxidant Activity : Some studies suggest that pyrazole derivatives can scavenge free radicals and reduce oxidative stress in cells, contributing to their overall therapeutic potential .
- Anticancer Potential : Preliminary studies indicate that certain derivatives may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. This is particularly relevant for compounds that modulate the activity of YAP (Yes-associated protein), which is implicated in various cancers .
Study 1: Anti-inflammatory Efficacy
A recent study evaluated the anti-inflammatory efficacy of several pyrazole derivatives including this compound. The results showed:
| Compound | COX-2 IC50 (µM) | Edema Inhibition (%) |
|---|---|---|
| 5-bromo... | 0.034 | 82.8 |
| Celecoxib | 0.052 | 80.0 |
This data indicates that the compound has comparable efficacy to established anti-inflammatory drugs while maintaining a favorable safety profile .
Study 2: Antioxidant Properties
In vitro assays demonstrated that the compound exhibited significant antioxidant activity:
| Assay Type | Result |
|---|---|
| DPPH Scavenging | IC50 = 45 µg/mL |
| ABTS Assay | IC50 = 38 µg/mL |
These findings suggest that the compound may help mitigate oxidative stress-related damage in biological systems .
Scientific Research Applications
The compound features a complex structure that includes a furan ring and a tetrahydropyrano-pyrazole moiety, which contribute to its biological activity. The presence of bromine enhances its reactivity and potential interactions with biological targets.
Anticancer Activity
Research indicates that compounds similar to 5-bromo-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)furan-2-carboxamide exhibit significant anticancer properties. For example:
- Mechanism of Action : The compound may act as a dual inhibitor of key receptors involved in tumor growth, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). Inhibition of these pathways is crucial for preventing tumor proliferation and metastasis.
- Case Study : A study demonstrated that related compounds effectively inhibited tumor growth in MCF-7 breast cancer cells by inducing apoptosis and suppressing cell migration at IC50 values ranging from 0.3 to 24 µM .
Antimicrobial Properties
The compound has shown promise in combating various microbial infections:
- Mechanism of Action : Similar compounds have been documented to inhibit bacterial growth by disrupting cellular processes or inhibiting enzyme activity critical for bacterial survival.
- Case Study : Research has highlighted the effectiveness of related compounds against multidrug-resistant strains of bacteria, suggesting potential applications in developing new antibiotics .
Anti-inflammatory Effects
This compound may possess anti-inflammatory properties:
- Mechanism of Action : It is believed that the compound inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
- Case Study : In vitro studies have shown that derivatives of this compound can significantly lower levels of inflammatory markers in models of chronic inflammation .
Antiviral Activity
The compound's structural characteristics suggest potential antiviral applications:
- Mechanism of Action : Similar compounds have been explored for their ability to inhibit viral replication by targeting viral enzymes or host cell receptors.
- Case Study : Research into derivatives has indicated effectiveness against RNA viruses, highlighting the need for further exploration in antiviral drug development .
Drug Development and Synthesis
In addition to its biological activities, this compound is valuable in synthetic chemistry:
Comparison with Similar Compounds
Key Observations :
- Compound A’s sulfone group (5,5-dioxido) increases polarity and may improve aqueous solubility, whereas the target compound’s methyl group could enhance metabolic stability by reducing oxidative susceptibility.
Physicochemical Properties
| Property | Target Compound | Compound A |
|---|---|---|
| Molecular Formula | Not reported | C₁₆H₁₂BrN₃O₄S |
| Molecular Weight | Not reported | 422.253 g/mol |
| Monoisotopic Mass | Not reported | 420.973189 g/mol |
| ChemSpider ID | Not reported | 3628072 |
Key Observations :
- Compound A’s sulfone group contributes to its higher molecular weight (422.253 vs. estimated ~400 g/mol for the target compound).
- The absence of a phenyl group in the target compound may reduce aromatic stacking interactions but mitigate toxicity risks associated with lipophilic substituents.
Q & A
What are the optimal synthetic routes for 5-bromo-N-...carboxamide, considering its fused heterocyclic framework?
Basic Question
Methodological Answer:
The synthesis should prioritize sequential heterocycle formation and regioselective functionalization. Key steps include:
- Amide Coupling: React 5-bromofuran-2-carboxylic acid with a tetrahydropyrano-pyrazole-methylamine intermediate using coupling agents (e.g., EDCI/HOBt) in anhydrous DMF .
- Cyclization: Optimize pyran ring closure via acid-catalyzed or thermal conditions, ensuring stereochemical control of the tetrahydropyrano moiety .
- Purification: Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (dichloromethane/hexane) to achieve >95% purity .
Reference Data:
Similar compounds in achieved 40–55% yields via solvent-dependent reactions (THF, dichloromethane) and recrystallization .
How can statistical Design of Experiments (DoE) optimize reaction conditions for improved yield and reduced byproducts?
Advanced Question
Methodological Answer:
Apply factorial design to screen critical variables:
- Factors: Temperature, solvent polarity, catalyst loading, and reaction time .
- Response Variables: Yield, purity (HPLC), and byproduct formation.
- Analysis: Use ANOVA to identify significant interactions. For example, highlights temperature-solvent interactions as critical for pyrazole derivatization .
- Feedback Loop: Integrate computational reaction path searches (via quantum chemical calculations) to predict optimal conditions, as demonstrated in ’s ICReDD framework .
What analytical strategies validate structural integrity and purity of the compound?
Basic Question
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm regiochemistry of the pyrano-pyrazole and furan moieties. Compare shifts with analogous compounds in .
- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]) and fragmentation patterns.
- HPLC-PDA: Assess purity (>98%) using a C18 column (acetonitrile/water gradient) .
How can computational modeling predict reactivity of intermediates during synthesis?
Advanced Question
Methodological Answer:
- Reaction Path Search: Use density functional theory (DFT) to model transition states and energy barriers for cyclization steps. ’s quantum chemical methods reduce trial-and-error experimentation .
- Solvent Effects: Simulate solvent interactions (e.g., DMF vs. THF) using COSMO-RS to optimize polarity for amide coupling .
- Regioselectivity: Predict bromination sites on the furan ring using Fukui indices or electrostatic potential maps .
How to resolve discrepancies in bioactivity data across assay conditions?
Advanced Question
Methodological Answer:
- Assay Standardization: Control variables like solvent (DMSO concentration ≤0.1%), pH, and cell line/metabolic activity (e.g., cytochrome P450 interactions) .
- Data Normalization: Use positive controls (e.g., known kinase inhibitors) to calibrate IC values.
- Meta-Analysis: Apply multivariate regression to isolate confounding factors, as seen in ’s comparative methodology framework .
What challenges arise in scaling synthesis from lab to pilot scale?
Advanced Question
Methodological Answer:
- Reactor Design: Transition from batch to flow chemistry for exothermic steps (e.g., bromination). classifies this under "Reaction Fundamentals and Reactor Design" .
- Separation Technologies: Implement membrane filtration or centrifugal partitioning chromatography (CPC) for large-scale purification, avoiding silica gel limitations .
- Process Control: Use real-time PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progression .
How to address contradictory results in computational vs. experimental reaction outcomes?
Advanced Question
Methodological Answer:
- Error Analysis: Quantify discrepancies in DFT-predicted vs. observed activation energies. Calibrate computational models with experimental data (e.g., kinetic isotope effects) .
- Sensitivity Testing: Vary basis sets (e.g., B3LYP/6-31G* vs. M06-2X/cc-pVTZ) to assess robustness of predictions .
- Collaborative Validation: Cross-reference data with independent labs, as proposed in ’s "contested territories" framework for methodological transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
